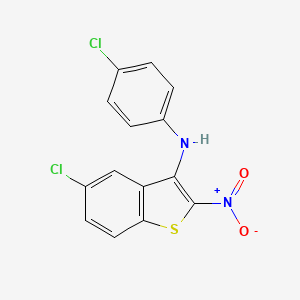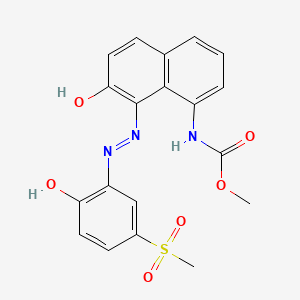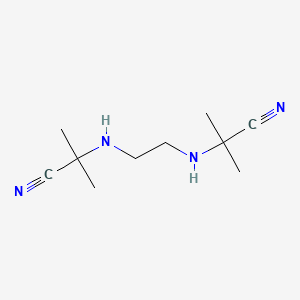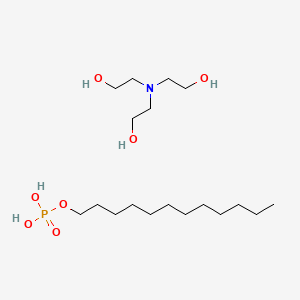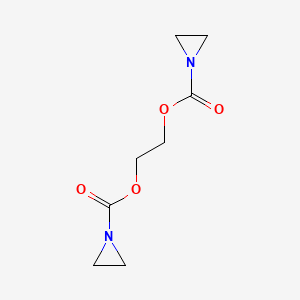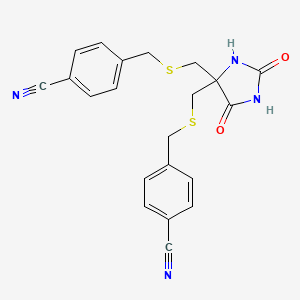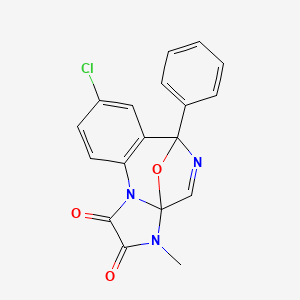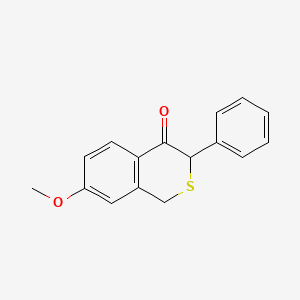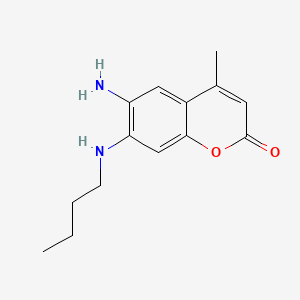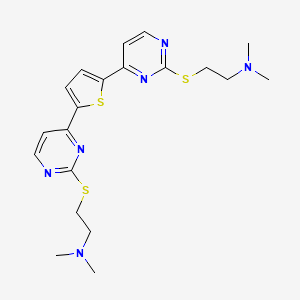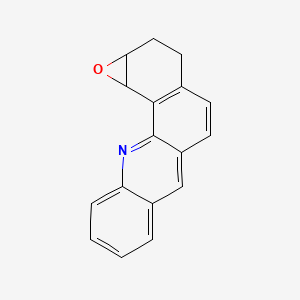
1,2-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is a polycyclic aromatic compound that features an epoxy group and a tetrahydrobenzene ring fused to an acridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine typically involves the following steps:
Formation of the Tetrahydrobenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the tetrahydrobenzene ring.
Acridine Ring Formation: The acridine moiety can be synthesized via cyclization reactions involving aromatic amines and aldehydes or ketones.
Epoxidation: The final step involves the epoxidation of the double bond in the tetrahydrobenzene ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
Dihydroxy Derivatives: Formed through oxidation.
Diols: Resulting from the reduction of the epoxy ring.
Substituted Acridines: Formed through nucleophilic substitution reactions.
科学的研究の応用
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents due to its ability to intercalate with DNA.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism by which 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine exerts its effects involves:
DNA Intercalation: The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting DNA replication and transcription.
Epoxide Reactivity: The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential mutagenic effects.
類似化合物との比較
Similar Compounds
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine: Similar structure but with different positioning of the benzene ring.
3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)acridine: Contains additional hydroxyl groups, affecting its reactivity and biological activity.
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is unique due to its specific ring fusion and the presence of an epoxy group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
特性
CAS番号 |
85617-44-3 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC名 |
4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-6-5-10-7-8-14-17(19-14)15(10)16(12)18-13/h1-6,9,14,17H,7-8H2 |
InChIキー |
BIIGQRJKOCTAOL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3C1O3)C4=NC5=CC=CC=C5C=C4C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


